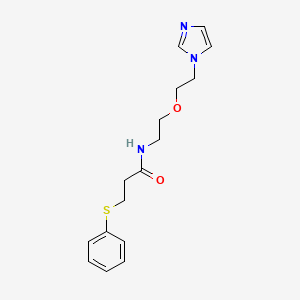

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(phenylthio)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(phenylthio)propanamide, also known as BAY 11-7082, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival.

Wissenschaftliche Forschungsanwendungen

- Pd(II) Complex : Researchers have designed a Pd(II) complex using this compound as a ligand. The complex demonstrated excellent antiproliferative potency against cancer cell lines, including MCF7, A549, Ehrlich ascites carcinoma (EAC), and Dalton’s lymphoma ascites (DLA) carcinoma. It exhibited a significant IC50 value against EAC cells, indicating its potential as an anticancer agent .

- Mechanism : The Pd(II) complex’s antitumor effect is attributed to its antiangiogenic properties and promotion of apoptosis. DNA condensation and FACS analysis confirmed apoptosis, while strong π–π stacking interactions with DNA base pairs further supported its apoptotic characteristics .

- Metal-Organic Frameworks (MOFs) : N-heterocyclic carboxylate ligands, including imidazole-based compounds, play a crucial role in constructing structurally stable MOFs. These frameworks are relevant for proton conduction studies, making this compound valuable in materials science and energy research .

- General Synthesis Method : The compound can be used to synthesize (1H-benzo[d]imidazol-2-yl)(phenyl)methanone. This versatile method involves aromatic aldehydes and o-phenylenediamine, facilitating C–N bond formation. Such reactions find applications in organic synthesis and drug discovery .

- Photo-Induced Binding : The Pd(II) complex interacts with double-stranded calf thymus DNA. Its strong π–π stacking interactions with DNA base pairs lead to a hypochromic shift, as evidenced by intrinsic DNA binding constants. This interaction can be explored for DNA-based applications .

- Molecular Docking : Computational studies confirm the complex’s inhibition ability by modeling its interaction with DNA. Insights from molecular docking enhance our understanding of its potential applications .

- Anticancer Drug Candidate : Given its promising antiproliferative effects and drug-likeness properties, the Pd(II) complex could be developed further as a potent anticancer drug .

- Structure-Activity Relationships : Researchers can explore modifications to the ligand structure to optimize its biological activity. Understanding the ligand’s interactions with metal ions and biological targets is essential for drug design .

Anticancer Potential

Proton Conduction Research

C–N Bond Formation

DNA Interaction Studies

Drug Development

Chemical Biology and Medicinal Chemistry

Eigenschaften

IUPAC Name |

N-[2-(2-imidazol-1-ylethoxy)ethyl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c20-16(6-13-22-15-4-2-1-3-5-15)18-8-11-21-12-10-19-9-7-17-14-19/h1-5,7,9,14H,6,8,10-13H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGLVPOBEAESJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NCCOCCN2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(phenylthio)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6-(Trifluoromethyl)pyridin-2-yl]thiomorpholine](/img/structure/B2690887.png)

![N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide](/img/structure/B2690892.png)

![5-(4-Methoxy-3-methylphenyl)sulfonyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2690893.png)

![Dimethyl 2-{[(4-ethylpiperazin-1-yl)carbonothioyl]amino}terephthalate](/img/structure/B2690896.png)

![2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2690897.png)

![2-Methoxy-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2690900.png)

![Methyl 3-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-thiophenecarboxylate](/img/structure/B2690903.png)

![2-(3-((4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2690906.png)